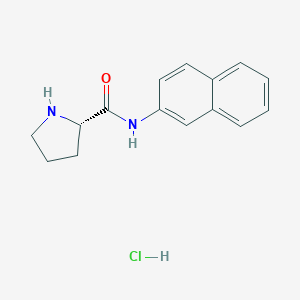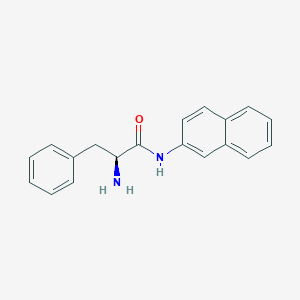
N-epsilon-Acetyl-L-lysine
説明
6-Acetamido-2-aminohexanoic acid is an alpha-amino acid.
6-Acetamido-2-azaniumylhexanoate is a natural product found in Phaseolus vulgaris with data available.
作用機序
Target of Action
N-epsilon-Acetyl-L-lysine, also known as N6-Acetyl-L-lysine or Nepsilon-Acetyl-L-lysine, is primarily targeted at proteins, specifically at the lysine residues . It is used to differentiate and characterize various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .
Mode of Action
The compound functions by acetylating the ε-amino group of a lysine residue . This acetylation is a post-translational modification that plays a significant role in the regulation of protein properties . It is involved in the regulation of the binding of histones to DNA in nucleosomes, thereby controlling the expression of genes on that DNA .
Biochemical Pathways
This compound is involved in the acetylation of lysine residues, an important mechanism of epigenetics . This process is catalyzed by histone acetyltransferases (HATs), which add acetyl groups from acetyl-CoA onto certain lysine residues of histones and non-histone proteins . Histone deacetylases (HDACs) then catalyze the removal of these acetyl groups from acetylated lysines .
Pharmacokinetics
It is known that the compound can be synthesized from lysine by the selective acetylation of the terminal amine group .
Result of Action
The acetylation of lysine residues by this compound results in the regulation of gene expression . This is achieved by controlling the binding of histones to DNA in nucleosomes . The acetylation of non-histone proteins also occurs, further influencing cellular processes .
生化学分析
Biochemical Properties
N-epsilon-Acetyl-L-lysine participates in biochemical reactions involving lysine acetyltransferases (KATs) and histone deacetylases (HDACs) . These enzymes use central metabolites, namely acetyl-coenzyme A (acetyl-CoA) and NAD+, as cofactors for their activity . The acetylation of lysine residues is an important mechanism of epigenetics, regulating the binding of histones to DNA in nucleosomes and thereby controlling gene expression .
Cellular Effects
This compound influences cell function by modulating gene expression and cellular metabolism . It has been shown to regulate protein function, protein-protein interactions, and protein stability . In addition, it plays a role in cell signaling pathways, impacting the functional stability and activity of various enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the donation of the acetyl group from acetyl-CoA to the lysine side-chain, facilitated by an acetyl-CoA:lysine acetyltransferase . This modification alters the chemical properties of the lysine residues, impacting their interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours, with levels of saccharopine, aminoadipic acid, and pipecolic acid increasing significantly .
Metabolic Pathways
This compound is involved in the saccharopine pathway, a major route for irreversible degradation of lysine in higher eukaryotes . It is also part of the pipecolate pathway . These pathways involve various enzymes and cofactors, and the acetylation process can impact metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The ER acetylation machinery, including the cytosol:ER-lumen acetyl-CoA transporter AT-1, plays a crucial role in this process .
Subcellular Localization
This compound is found in various subcellular locations, including the mitochondria, cytosol, nucleus, and the lumen of the endoplasmic reticulum . Its localization can influence its activity or function, and it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
6-acetamido-2-aminohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTERQYGMUDWYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692-04-6, 1071-49-4 | |
| Record name | NSC102777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Lysine, N6-acetyl- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TAD3L7HLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















